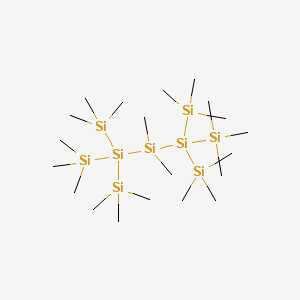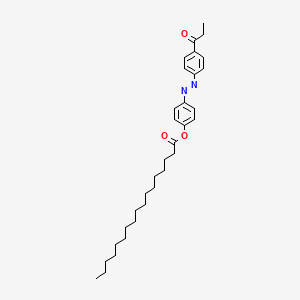
4-Propionyl-4'-n-heptadecanoyloxyazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propionyl-4’-n-heptadecanoyloxyazobenzene is an organic compound with the molecular formula C₃₂H₄₆N₂O₃ and a molecular weight of 506.7192 g/mol . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core undergoes acylation with propionyl chloride and heptadecanoyl chloride to introduce the propionyl and heptadecanoyloxy groups, respectively.
The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out at low temperatures to maintain the stability of the diazonium salts.
Industrial Production Methods
Industrial production of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Propionyl-4’-n-heptadecanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of hydrazo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Brominated or nitrated azobenzene derivatives.
Aplicaciones Científicas De Investigación
4-Propionyl-4’-n-heptadecanoyloxyazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and coatings due to its color-changing properties.
Mecanismo De Acción
The mechanism of action of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene involves the photoisomerization of the azo group (N=N). Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization process can modulate the compound’s interaction with molecular targets, such as proteins and nucleic acids, thereby influencing various biological and chemical processes.
Comparación Con Compuestos Similares
4-Propionyl-4’-n-heptadecanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Propionyl-4’-n-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of a heptadecanoyloxy group.
4-Propionyl-4’-n-heptanoyloxyazobenzene: Contains a heptanoyloxy group instead of a heptadecanoyloxy group.
The uniqueness of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene lies in its specific combination of functional groups, which imparts distinct photochromic properties and reactivity compared to other azobenzene derivatives.
Propiedades
Número CAS |
76204-55-2 |
|---|---|
Fórmula molecular |
C32H46N2O3 |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
[4-[(4-propanoylphenyl)diazenyl]phenyl] heptadecanoate |
InChI |
InChI=1S/C32H46N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(36)37-30-25-23-29(24-26-30)34-33-28-21-19-27(20-22-28)31(35)4-2/h19-26H,3-18H2,1-2H3 |
Clave InChI |
VRFWDWVCSYKDIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



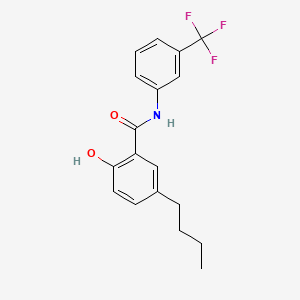
![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)
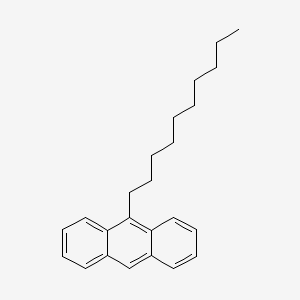

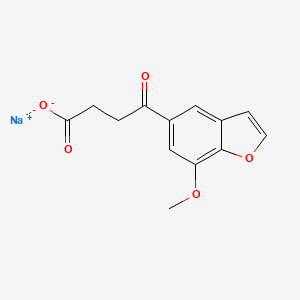

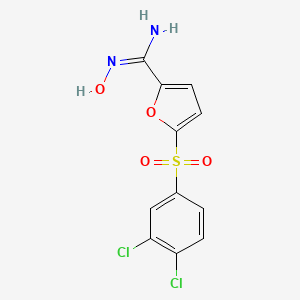

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

